molecular formula C10H11Br2NO B14064375 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one

1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14064375
M. Wt: 321.01 g/mol
InChI Key: SYKGQTNBIVWSPG-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound that features both amino and bromomethyl functional groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and reducing agents like hydrogen or metal hydrides for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl and amino groups can form covalent bonds or hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds include other brominated phenyl derivatives and amino-substituted benzene compounds. Compared to these, 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both bromomethyl and bromopropanone groups, which confer distinct reactivity and interaction profiles .

Similar Compounds

  • This compound
  • 2-Amino-3-bromomethylphenyl derivatives
  • Brominated benzene derivatives

This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[2-amino-3-(bromomethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-4-2-3-7(5-11)9(8)13/h2-4,6H,5,13H2,1H3

InChI Key

SYKGQTNBIVWSPG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1N)CBr)Br

Origin of Product

United States

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